Nevirapine (11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. [, ] It belongs to the dipyridodiazepinone class of NNRTIs. These compounds are not nucleoside analogs and exert their antiviral activity by binding to an allosteric site of HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogs bind.
Nevirapine can be synthesized from readily available starting materials. One synthetic route involves the following key steps: [, ]
An unexpected cyclization product, 2-((2′-cyclopropylamino)-3′-pyridyl)-7-methyloxazolo[5,4-b]pyridine, can arise from the displacement of the chlorine atom in N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide by the amide carbonyl oxygen. []
Nevirapine binds to an allosteric site located in the p66 subunit of HIV-1 reverse transcriptase, near the polymerase active site. [] This binding induces conformational changes that inhibit the enzyme's activity. Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase, meaning it does not compete with the natural substrate (nucleotides) for binding to the active site.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9